molecular formula C17H16F3NO3 B2383888 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide CAS No. 1396874-94-4

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2383888
CAS RN: 1396874-94-4
M. Wt: 339.314
InChI Key: LJPUXYMYVCVMIO-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of various B-cell malignancies.

Scientific Research Applications

Transformations under Camps Cyclization Conditions

N-(2-Acylaryl)benzamides and similar N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization, resulting in high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones. This process demonstrates the compound's versatility in cyclization reactions, offering a pathway to various quinolin-4(1H)-ones, a class of compounds with significant chemical and pharmaceutical importance (Mochalov et al., 2016).

Antiplasmodial Activities

A derivative within the same chemical family has shown activity against different strains of Plasmodium falciparum, revealing potential in malaria treatment research. The study emphasizes the role of the acyl moiety in influencing both activity and cytotoxicity, indicating the importance of structural modifications for enhancing biological effects (Hermann et al., 2021).

Novel Reactions and Synthesis Pathways

Research into N-substituted furan derivatives has led to innovative synthesis methods and reactions. For example, the synthesis and oxidation of tetrahydrobenzofurans highlight unique pathways to obtain tetrahydrobenzofuran derivatives, offering insights into the reactivity and transformation possibilities of furan-based compounds (Levai et al., 2002).

Functional Polymers Synthesis

The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan serves as a method for preparing maleimides not obtainable by direct dehydration, pointing towards the compound's utility in creating functional polymers. This process underscores the importance of furan derivatives in polymer science, contributing to the development of materials with novel properties (Narita et al., 1971).

DNA Binding and Antimicrobial Properties

Furan derivatives of berenil, showing promise in DNA binding and antimicrobial activities, underscore the potential of these compounds in therapeutic applications. The structural modifications, such as alkyl benzamidine groups, enhance their binding to DNA's minor groove, indicating a path forward in designing more effective antimicrobial and anticancer drugs (Trent et al., 1996).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPUXYMYVCVMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

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